molecular formula C23H36N5O12P B12325455 Isopropyl (9-(2-((bis(((isopropoxycarbonyl)oxy)methoxy)phosphoryl)methoxy)propyl)-9h-purin-6-yl)carbamate

Isopropyl (9-(2-((bis(((isopropoxycarbonyl)oxy)methoxy)phosphoryl)methoxy)propyl)-9h-purin-6-yl)carbamate

Cat. No.: B12325455
M. Wt: 605.5 g/mol
InChI Key: OIVGIZKCGVNNKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tenofovir Disoproxil Isopropoxycarbonyl is a prodrug of tenofovir, which is an antiretroviral medication used primarily in the treatment of HIV and chronic hepatitis B. This compound is a nucleotide reverse transcriptase inhibitor that blocks the function of the enzyme reverse transcriptase, thereby controlling the viral load in infected individuals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Tenofovir Disoproxil Isopropoxycarbonyl involves esterifying tenofovir with chloromethyl isopropyl carbonate in the presence of a base, phase transfer catalyst, and optionally a dehydrating agent in a suitable solvent . The process can be summarized as follows:

Industrial Production Methods: Industrial production methods for Tenofovir Disoproxil Isopropoxycarbonyl involve optimizing the reaction conditions to improve yield and purity. Key improvements include the implementation of a telescoped process for the second stage, which eliminates the need for extraction and solvent exchange, and the addition of a quaternary ammonium salt to the alkylation reaction .

Chemical Reactions Analysis

Types of Reactions: Tenofovir Disoproxil Isopropoxycarbonyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Tenofovir Disoproxil Isopropoxycarbonyl involves its conversion to tenofovir, which is then phosphorylated to tenofovir diphosphate. This active form inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate, deoxyadenosine 5’-triphosphate, and causing chain termination during DNA synthesis .

Properties

Molecular Formula

C23H36N5O12P

Molecular Weight

605.5 g/mol

IUPAC Name

propan-2-yl [1-[6-(propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl carbonate

InChI

InChI=1S/C23H36N5O12P/c1-14(2)38-21(29)27-19-18-20(25-9-24-19)28(10-26-18)8-17(7)35-13-41(32,36-11-33-22(30)39-15(3)4)37-12-34-23(31)40-16(5)6/h9-10,14-17H,8,11-13H2,1-7H3,(H,24,25,27,29)

InChI Key

OIVGIZKCGVNNKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1=C2C(=NC=N1)N(C=N2)CC(C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C

Origin of Product

United States

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